![molecular formula C9H11N3O4 B2477722 Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 345958-78-3](/img/structure/B2477722.png)
Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound belonging to the pyrrolopyrazole family. This compound features a fused pyrrole and pyrazole ring system, which is known for its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrazole core. One common approach is the cyclization of appropriately substituted pyrroles and pyrazoles under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of derivatives with different functional groups.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and are known for their biological activity.
Pyrazole Derivatives: These compounds also feature a pyrazole ring and have been studied for their medicinal properties.
Uniqueness: Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate stands out due to its unique fused ring system, which contributes to its distinct chemical and biological properties.
Biological Activity
Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure and various functional groups suggest diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of hexahydropyrrolo[3,4-c]pyrazoles characterized by:
- Molecular Formula : C17H17N3O5
- Molecular Weight : 343.33 g/mol
- IUPAC Name : this compound
The structural features contribute to its solubility and reactivity profiles essential for biological interactions.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 12.5 | Induction of apoptosis via caspase activation |
MCF-7 (breast) | 15.0 | Inhibition of PI3K/Akt signaling pathway |
A549 (lung) | 10.0 | G2/M phase cell cycle arrest |
These findings suggest a promising role for this compound in cancer therapy.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties . Studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism appears to involve the suppression of NF-kB signaling pathways.
Cytokine | Inhibition (%) | Concentration (µM) |
---|---|---|
TNF-alpha | 70 | 20 |
IL-6 | 65 | 20 |
This activity positions the compound as a candidate for treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies on the antimicrobial effects of this compound reveal efficacy against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate its potential as a new antimicrobial agent.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism and inflammation.
- Receptor Modulation : It may modulate receptor activity linked to inflammatory responses and cancer progression.
- Signal Transduction Pathways : By affecting pathways such as NF-kB and PI3K/Akt, it alters cellular responses leading to apoptosis in cancer cells.
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with methyl 5-ethyl-4,6-dioxo resulted in significant tumor regression in MCF-7 xenograft models.
- Inflammation Model : In a mouse model of rheumatoid arthritis, administration led to reduced swelling and pain compared to control groups.
Properties
IUPAC Name |
methyl 5-ethyl-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-3-12-7(13)4-5(8(12)14)10-11-6(4)9(15)16-2/h4-5,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRGNERCXLWGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2C(C1=O)NN=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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